molecular formula C16H12FN3O2S B2884916 2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 692878-18-5

2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2884916
CAS No.: 692878-18-5
M. Wt: 329.35
InChI Key: KWDOLSXSSINTRE-UHFFFAOYSA-N
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Description

This compound is a thiazole-acetamide derivative featuring a 3-fluorophenoxy group and a pyridin-4-yl substituent on the thiazole ring. It has demonstrated inhibitory activity against Entamoeba histolytica adenosine 5′-phosphosulfate (APS) kinase (EhAPSK), effectively halting trophozoite proliferation and cyst formation . Its structure combines a thiazole core with acetamide and aryl/heteroaryl substituents, a scaffold shared with multiple bioactive analogues.

Properties

IUPAC Name

2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-2-1-3-13(8-12)22-9-15(21)20-16-19-14(10-23-16)11-4-6-18-7-5-11/h1-8,10H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDOLSXSSINTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330309
Record name 2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57265940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692878-18-5
Record name 2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: C16H12FN3O2SC_{16}H_{12}FN_{3}O_{2}S with a molecular weight of 335.35 g/mol. Its structure includes a thiazole ring, a pyridine moiety, and a fluorophenoxy group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The process may include the use of solvents like anhydrous ethanol and requires precise temperature management to ensure high yield and purity.

Anticancer Properties

Research into thiazole derivatives has revealed their capacity to inhibit cancer cell proliferation. In particular, compounds with thiazole structures have been tested for Src kinase inhibition and showed varying degrees of anticancer activity depending on their substitution patterns . Although direct studies on this compound are scarce, the presence of the thiazole ring suggests potential anticancer mechanisms that warrant further investigation.

The proposed mechanisms for the biological activity of thiazole-containing compounds often involve modulation of key signaling pathways. For instance, some studies suggest that these compounds can influence the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation . Understanding the exact mechanism of action for this compound will require targeted biochemical assays.

Case Studies

  • Antimycobacterial Activity : A study focused on related acetamides demonstrated improved antimycobacterial activity when specific substitutions were made. This highlights the importance of structural modifications in enhancing efficacy against drug-resistant strains .
  • Anticancer Activity : In vitro studies on thiazole derivatives indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar compounds could be developed into effective anticancer agents .

Data Summary

PropertyValue
Molecular FormulaC16H12FN3O2S
Molecular Weight335.35 g/mol
Antimycobacterial MIC≤ 0.05 μM (related compounds)
Src Kinase InhibitionVaries by substitution

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s activity is influenced by:

  • Pyridin-3-yl derivatives () further modify spatial interactions.
  • Aryl Substituents: The 3-fluorophenoxy group distinguishes it from chlorophenyl (), methoxyphenyl (), or benzimidazole-linked analogues (). Fluorine’s electron-withdrawing nature enhances lipophilicity and membrane permeability compared to chlorine or methoxy groups.
  • Linker Groups : Piperazine-containing analogues () exhibit distinct pharmacokinetic profiles due to increased polarity, whereas triazole or coumarin-linked derivatives () target α-glucosidase or DNA gyrase.

Physicochemical Properties

Compound (Reference) Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~357.38* Not reported 3-fluorophenoxy, pyridin-4-yl
GSK920684A ~357.38 Not reported 3-fluorophenoxy, pyridin-2-yl
Compound 15 () 410.51 269–270 4-fluorophenyl, piperazine
2-(2-Chlorophenyl) analogue () 319.78 Not reported 2-chlorophenyl, pyridin-4-yl
107b () ~300.34 Not reported m-tolyl, 4-methylthiazol-2-yl

*Calculated based on molecular formula.

Antiparasitic Activity

  • The target compound inhibits EhAPSK, critical for Entamoeba survival, with dual action against trophozoites and cysts .
  • Contrasts : Piperazine derivatives () target matrix metalloproteinases (MMPs) in inflammation, while coumarin hybrids () inhibit α-glucosidase for diabetes.

Antimicrobial Activity

  • Thiazole-acetamides with m-tolyl (107b, ) or chlorophenyl groups () show broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL). The target compound’s fluorophenoxy group may reduce bacterial efficacy but enhance antiparasitic specificity.

Cytotoxicity and Pharmacokinetics

  • Piperazine elongation () increases cytotoxicity in propionamides versus acetamides. The target compound’s lack of piperazine may improve safety profiles.
  • GSK analogues () highlight pyridine positioning’s role in target engagement, though pharmacokinetic data remain unreported.

Structure-Activity Relationship (SAR) Insights

  • Pyridine Position : Pyridin-4-yl (target) vs. pyridin-2-yl (GSK920684A) influences binding pocket compatibility.
  • Electron-Withdrawing Groups: Fluorine in 3-fluorophenoxy enhances stability and target affinity compared to methoxy or methyl groups.
  • Thiazole-Acetamide Core: Essential for scaffold rigidity and hydrogen-bond donor/acceptor capacity.

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